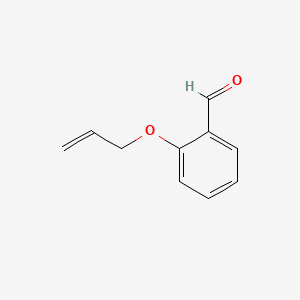

2-(Allyloxy)benzaldehyde

CAS No.: 28752-82-1

Cat. No.: VC1966540

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28752-82-1 |

|---|---|

| Molecular Formula | C10H10O2 |

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | 2-prop-2-enoxybenzaldehyde |

| Standard InChI | InChI=1S/C10H10O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,8H,1,7H2 |

| Standard InChI Key | BXCJDECTRRMSCV-UHFFFAOYSA-N |

| SMILES | C=CCOC1=CC=CC=C1C=O |

| Canonical SMILES | C=CCOC1=CC=CC=C1C=O |

Introduction

Physical and Chemical Properties

2-(Allyloxy)benzaldehyde, also known as 2-prop-2-enoxybenzaldehyde or salicylaldehyde allyl ether, is characterized by specific physicochemical properties that determine its reactivity and applications. The compound typically appears as a colorless to light yellow liquid at room temperature with distinctive structural features.

Basic Identification Parameters

The compound can be identified by the following key parameters:

Table 1: Identification Parameters of 2-(Allyloxy)benzaldehyde

| Parameter | Value |

|---|---|

| CAS Number | 28752-82-1 |

| IUPAC Name | 2-prop-2-enoxybenzaldehyde |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| InChI | InChI=1S/C10H10O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,8H,1,7H2 |

| InChIKey | BXCJDECTRRMSCV-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOC1=CC=CC=C1C=O |

Physicochemical Properties

The physical and chemical properties of 2-(Allyloxy)benzaldehyde are crucial for understanding its behavior in various chemical reactions and analytical procedures.

Table 2: Physicochemical Properties of 2-(Allyloxy)benzaldehyde

| Property | Value |

|---|---|

| Physical State | Liquid |

| Color | Colorless to light yellow |

| Density | 1.079 g/cm³ at 20°C |

| Boiling Point | 129-132°C (at 10 mmHg) |

| Flash Point | >110°C (230°F) |

| Refractive Index | 1.5500 |

| Solubility | Immiscible with water, soluble in most organic solvents |

| Stability | Stable under normal conditions, sensitive to oxidation |

These properties make 2-(Allyloxy)benzaldehyde suitable for various chemical transformations, particularly those involving its aldehyde group and the allyl moiety .

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of 2-(Allyloxy)benzaldehyde, with the most common involving the allylation of 2-hydroxybenzaldehyde (salicylaldehyde).

Standard Williamson Ether Synthesis

The predominant synthesis method involves a Williamson ether synthesis approach:

Reagents and Conditions:

-

2-Hydroxybenzaldehyde (10 mmol)

-

Allyl bromide (13 mmol)

-

Potassium carbonate (K₂CO₃, 20 mmol)

-

Dimethylformamide (DMF, 50 mL)

-

Temperature: 78°C

-

Reaction time: 12 hours

The reaction proceeds through nucleophilic substitution, where the deprotonated phenolic hydroxyl group attacks the allyl bromide, forming the ether linkage. After completion, the reaction mixture is typically worked up by diluting with ethyl acetate and washing with brine, followed by purification through flash chromatography using a hexane/ethyl acetate mixture .

Alternative Synthetic Approaches

Several variations to the standard procedure have been reported:

-

Using alternative bases such as sodium hydroxide or cesium carbonate

-

Employing different solvents like acetone (at 60°C for 2 hours)

-

Utilizing alternative allylating agents such as bis(2,2′-dichloroethyl)ether

Typical yields range from 70-80% depending on the specific reaction conditions and purification methods employed.

Chemical Reactions and Applications

2-(Allyloxy)benzaldehyde serves as a versatile building block in organic synthesis due to its functional group arrangement, which allows for diverse transformations.

Radical Cascade Reactions

One of the most significant applications involves radical-mediated transformations:

Silver-Promoted Radical Cascade Reactions

The compound participates in silver-catalyzed radical cascade reactions with α,α-difluoroarylacetic acids to form complex heterocycles:

Reaction Conditions:

-

Reagents: α,α-Difluoroarylacetic acids, AgNO₃ (10 mol%), K₂S₂O₈ (2 equiv.)

-

Solvent: DMSO:H₂O (1:1)

-

Temperature: 100°C

-

Reaction time: 24 hours

-

Atmosphere: Inert (nitrogen or argon)

-

Products: Chroman-4-one derivatives with difluoromethylaryl substituents

The reaction proceeds through a mechanism involving Ag(I)-promoted oxidative decarboxylation, radical addition to the allyl group, and subsequent intramolecular cyclization. The substituent on the α,α-difluoroarylacetic acid significantly affects the yield.

Table 3: Effect of Substituents on Radical Cascade Reactions

| Substituent on α,α-Difluoroarylacetic Acid | Product Yield |

|---|---|

| 4-MeO-C₆H₄ | 82% |

| 4-Cl-C₆H₄ | 75% |

| 4-NO₂-C₆H₄ | <10% |

Metal-Free Synthesis of Carbamoylated Chroman-4-Ones

2-(Allyloxy)benzaldehyde reacts with oxamic acid derivatives under specific conditions to generate carbamoylated chroman-4-ones:

Reaction Conditions:

-

Reactants: 2-(Allyloxy)benzaldehyde (1a) and 2-oxo-2-(phenylamino)acetic acid (2a)

-

Oxidant: (NH₄)₂S₂O₈

-

Solvent: DMSO

-

Temperature: 70°C

-

Atmosphere: N₂

-

Reaction time: 12 hours

-

Yield: 78% (isolated)

Interestingly, only DMSO proved effective as a solvent for this transformation, with no desired product detected when other common solvents (CH₃CN, DMF, DCE, THF, acetone, H₂O) were employed. The reaction mechanism involves the generation of sulfate radical anions from the decomposition of persulfate, followed by hydrogen atom transfer and a cascade of radical processes .

Synthesis of Ester-Containing Chroman-4-Ones

Another valuable application involves the reaction with 2-methoxy-2-oxoacetic acid:

Key Reaction:

-

Reactants: 2-(Allyloxy)benzaldehyde (1a) and 2-methoxy-2-oxoacetic acid (2a)

-

Conditions: DMSO, 80°C, N₂ atmosphere, 24 hours

-

Oxidant: (NH₄)₂S₂O₈ (3 equiv.)

-

Product: Methyl 2-(4-oxochroman-3-yl)acetate (3aa)

-

Yield: 71%

The compatibility of various substituted 2-(allyloxy)benzaldehydes has been investigated. Compounds bearing either electron-donating groups (Me, t-Bu, OMe) or electron-withdrawing groups (F, Cl, Br, CO₂Me) proceed smoothly in this reaction, providing the desired products in moderate to good yields .

Photochemical Transformations

Photochemically-induced reactions represent another important class of transformations:

Reaction Details:

-

Reactants: 2-(Allyloxy)benzaldehyde (1a) and 4-methylbenzenesulfinic acid (2a)

-

Oxidant: (NH₄)₂S₂O₈ (1.5 equiv.)

-

Solvent: DMSO:H₂O (1:1)

-

Conditions: Blue LED irradiation (410-415 nm), room temperature, 12 hours

-

Atmosphere: Air

-

Scale: Can be performed at gram scale (68% yield for 5 mmol scale after 24 hours)

Analytical Methods

Various analytical techniques are employed for the characterization and analysis of 2-(Allyloxy)benzaldehyde in research and quality control applications.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents a primary method for analyzing 2-(Allyloxy)benzaldehyde:

HPLC Parameters:

-

Column: Newcrom R1 (Reverse phase)

-

Mobile Phase: Acetonitrile/water with phosphoric acid

-

Alternative Mobile Phase (MS-compatible): Acetonitrile/water with formic acid

-

Detection: UV absorbance

-

Applications: Quality control, impurity profiling, pharmacokinetic studies

This HPLC method is scalable and can be adapted for both analytical and preparative applications. For faster analysis, columns with smaller particle sizes (3 μm) are suitable for UPLC applications .

Spectroscopic Characterization

Multiple spectroscopic techniques provide complementary information about the structure and purity of 2-(Allyloxy)benzaldehyde:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aldehyde proton typically appears as a singlet at approximately 10.5 ppm

-

¹³C NMR: Provides characteristic peaks for the carbonyl carbon and aromatic carbons

-

-

Mass Spectrometry:

-

Infrared (IR) Spectroscopy:

-

Carbonyl stretch (~1700 cm⁻¹)

-

C=C stretching bands from the allyl group

-

C-O-C stretching from the ether linkage

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume